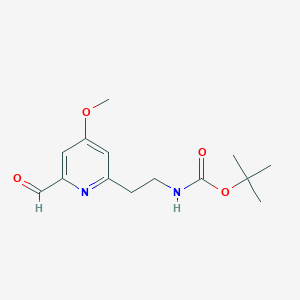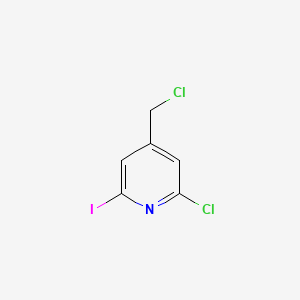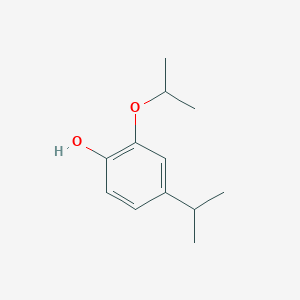![molecular formula C22H22F3NO B14849164 (alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinacalcet N-Oxide is a derivative of Cinacalcet, a calcimimetic agent used primarily to treat conditions like secondary hyperparathyroidism and hypercalcemia associated with parathyroid carcinoma. Cinacalcet N-Oxide retains the core structure of Cinacalcet but includes an additional oxygen atom, which may influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinacalcet N-Oxide typically involves the oxidation of Cinacalcet. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of Cinacalcet N-Oxide follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cinacalcet N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert Cinacalcet N-Oxide back to Cinacalcet.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction will produce Cinacalcet.
Scientific Research Applications
Cinacalcet N-Oxide has several scientific research applications:
Chemistry: Used as a model compound to study oxidation reactions and mechanisms.
Biology: Investigated for its potential effects on calcium-sensing receptors in various tissues.
Medicine: Explored for its therapeutic potential in conditions related to calcium metabolism.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
Cinacalcet N-Oxide exerts its effects by modulating the activity of calcium-sensing receptors. It increases the sensitivity of these receptors to extracellular calcium, leading to a decrease in parathyroid hormone secretion. This mechanism is similar to that of Cinacalcet, but the presence of the additional oxygen atom may alter its binding affinity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Cinacalcet: The parent compound, used to treat hyperparathyroidism and hypercalcemia.
Etelcalcetide: Another calcimimetic agent with a different structure and mechanism of action.
Calcitriol: A vitamin D analog that also affects calcium metabolism but through a different pathway.
Uniqueness
Cinacalcet N-Oxide is unique due to its specific structural modification, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H22F3NO |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-N-[3-[3-(trifluoromethyl)phenyl]propyl]hydroxylamine |
InChI |
InChI=1S/C22H22F3NO/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26(27)14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-5,7,9-13,15-16,27H,6,8,14H2,1H3 |
InChI Key |
NNDFTKSSGCGZLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N(CCCC3=CC(=CC=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


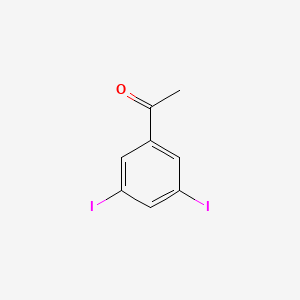


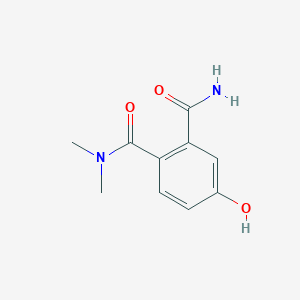




![3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester](/img/structure/B14849129.png)
![Ethyl 3-[(1-hydroxyprop-2-yl)amino]-2-(2,3,4,5-tetrafluorobenzoyl)acrylate](/img/structure/B14849134.png)
